molecular formula C7H7ClN2O3 B3081000 6-Chloro-2-ethoxy-3-nitropyridine CAS No. 1094323-19-9

6-Chloro-2-ethoxy-3-nitropyridine

Cat. No.: B3081000
CAS No.: 1094323-19-9
M. Wt: 202.59 g/mol
InChI Key: XJUSTFBLMBHYOD-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Pyridine and its derivatives are fundamental scaffolds in the fields of organic and medicinal chemistry. sciencepublishinggroup.com As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus is a key structural component in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. lifechemicals.comnih.gov Its presence is also prominent in a significant number of pharmaceuticals approved by the FDA, where it is the second most common nitrogen-containing heterocycle after piperidine. lifechemicals.comrsc.org

The versatility of the pyridine scaffold allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties such as solubility, basicity, and stability. nih.govresearchgate.net This adaptability has led to the development of pyridine derivatives with a wide spectrum of biological and pharmacological activities. These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, analgesic, anticonvulsant, and antitumor agents. nih.govwisdomlib.org The ability of the pyridine ring to interact with biological targets like enzymes and proteins makes it a privileged structure in drug design and discovery. researchgate.net

Contextualizing 6-Chloro-2-ethoxy-3-nitropyridine within the Broader Scope of Substituted Nitropyridine Chemistry

This compound belongs to the class of substituted nitropyridines. The chemistry of this class is heavily influenced by the electronic properties of its substituents. The pyridine ring itself is electron-deficient, and this effect is intensified by the presence of strongly electron-withdrawing groups like the nitro group (-NO₂) and the chlorine atom (-Cl).

The nitro group significantly activates the pyridine ring, making it susceptible to nucleophilic attack. nih.gov This is a key feature in the reactivity of nitropyridines, allowing for the introduction of various functional groups through nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net For instance, the chlorine atom on compounds like this compound is expected to be a good leaving group, readily displaced by nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of more complex, multi-substituted pyridine derivatives. guidechem.com

The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often leads to low yields in direct nitration reactions. researchgate.net However, various methods have been developed to overcome this, such as the nitration of N-oxides or using potent nitrating agents like dinitrogen pentoxide. researchgate.netresearchgate.net

Below are the physicochemical properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound Data for this specific compound is limited in publicly available literature. The following table is based on data from chemical suppliers.

PropertyValue
CAS Number 1094323-19-9
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.6 g/mol sigmaaldrich.com

Table 2: Comparative Physicochemical Data of Related Substituted Nitropyridines This table presents data for structurally similar compounds to provide context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-Chloro-3-nitropyridin-2-olC₅H₃ClN₂O₃174.54 92138-35-7
2-Chloro-6-methoxy-3-nitropyridineC₆H₅ClN₂O₃188.57 guidechem.com38533-61-8 guidechem.com
2-Chloro-6-methyl-3-nitropyridineC₆H₅ClN₂O₂172.57 nih.gov56057-19-3
6-Chloro-3-nitropyridine-2-carbonitrileC₆H₂ClN₃O₂183.55 nih.gov93683-65-9 nih.gov

Current Research Trajectories and Future Prospects for Advanced Pyridine Scaffolds

The development of novel pyridine-based molecular frameworks continues to be a major focus in chemical research, driven by their proven utility in medicine and materials science. rsc.orgrsc.org Current research is aimed at creating new synthetic methodologies that allow for the precise and efficient construction of highly substituted pyridines. nih.govrsc.org These advanced methods provide access to a wider chemical space, enabling the exploration of new structure-activity relationships.

Future prospects for advanced pyridine scaffolds are vast. In medicinal chemistry, there is an ongoing effort to design more selective and potent therapeutic agents with improved pharmacological profiles. researchgate.netnih.gov The unique electronic properties of scaffolds like halogenated ethoxynitropyridines make them attractive starting points for developing new drugs. It is anticipated that a greater number of novel pyridine-based drug candidates will emerge in the coming years, targeting a diverse range of diseases. rsc.orgnih.gov The continuous innovation in synthetic strategies will be crucial in realizing the full potential of these versatile heterocyclic systems. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-ethoxy-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUSTFBLMBHYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 2 Ethoxy 3 Nitropyridine

Precursor-Based Synthesis Routes to 6-Chloro-2-ethoxy-3-nitropyridine

The primary routes for synthesizing this compound involve the chemical modification of specifically substituted pyridine (B92270) precursors. These methods are designed to introduce the required ethoxy group with high selectivity and efficiency.

A principal and widely documented method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction using 2,6-dichloro-3-nitropyridine (B41883) as the foundational precursor. nih.gov In this approach, one of the chlorine atoms on the pyridine ring is selectively replaced by an ethoxy group. The reaction is typically carried out by treating 2,6-dichloro-3-nitropyridine with sodium ethoxide in an appropriate solvent, such as ethanol.

The presence of the electron-withdrawing nitro group at the 3-position is crucial as it activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a chloride ion. The reaction proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, which then collapses to form the final product by expelling the chloride leaving group.

The key challenge and area of scientific interest in this synthesis is achieving regioselectivity—that is, ensuring the substitution occurs preferentially at the C-2 position over the C-6 position. The observed selectivity is primarily under kinetic control. stackexchange.com The nitro group at the 3-position strongly deactivates the adjacent C-2 and C-4 positions through its electron-withdrawing inductive and resonance effects. The inductive effect, in particular, makes the C-2 position more electron-deficient and, therefore, more susceptible to initial nucleophilic attack by the ethoxide ion. stackexchange.com

While substitution at the C-6 position would lead to a thermodynamically more stable product (with the substituents para to each other), the attack at C-2 is kinetically favored. stackexchange.com Optimization of reaction conditions is critical to maximize the yield of the desired 2-ethoxy isomer. This involves controlling temperature, reaction time, and the concentration of the ethoxide nucleophile to favor the kinetic product.

FactorInfluence on RegioselectivityOptimized Condition
Electronic Effect The strong inductive electron-withdrawing nature of the nitro group makes the ortho (C-2) position more electron-deficient than the para (C-6) position. stackexchange.comN/A (Inherent property of the substrate)
Reaction Control The reaction is kinetically controlled, favoring attack at the more electrophilic C-2 position. stackexchange.comLower temperatures and shorter reaction times are often used to prevent equilibration to the thermodynamic product.
Steric Hindrance While the nitro group is adjacent to the C-2 position, it lies mostly in the plane of the ring and does not present significant steric hindrance to the incoming nucleophile. stackexchange.comThe choice of a relatively small nucleophile like ethoxide helps minimize steric issues.

Alternative synthetic strategies involve starting from different pyridine frameworks. One such approach is the nitration of 2-chloro-6-ethoxypyridine. In this method, the ethoxy group is already in place, and the subsequent nitration step introduces the nitro group. The challenge here is to control the regioselectivity of the nitration, as nitration of 2-chloro-6-alkoxypyridines can yield a mixture of isomers, primarily the desired 3-nitro and the undesired 5-nitro products. google.com The process typically involves using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0 to 40°C) to favor the formation of the 3-nitro isomer. google.com

Another potential, though less direct, route could involve the derivatization of other functionalized pyridines. For instance, a precursor like 6-chloro-3-hydroxy-2-nitropyridine could theoretically be converted to the target compound, although this would require an etherification step. chemicalbook.comnih.gov Similarly, derivatization from a compound like 6-chloro-3-nitropyridine-2-carbonitrile would necessitate the conversion of the nitrile group, representing a more complex synthetic pathway. nih.gov

Nucleophilic Substitution Strategies Employing 2,6-Dichloro-3-nitropyridine as a Key Starting Material

Isolation and Purification Techniques in the Chemical Synthesis of this compound

Following the synthesis, the crude product contains the desired compound along with unreacted starting materials, isomeric byproducts, and other impurities. Therefore, robust isolation and purification procedures are essential to obtain this compound of high purity.

Silica (B1680970) gel column chromatography is a standard and effective method for purifying the crude product. rsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). orgsyn.org

The crude mixture is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. orgsyn.org A carefully selected eluent, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate (B1210297), is then passed through the column. orgsyn.orgrsc.org The components of the mixture travel down the column at different rates depending on their polarity. The less polar compounds elute first, followed by the more polar ones. Fractions are collected sequentially, and those containing the pure product, as identified by techniques like Thin Layer Chromatography (TLC), are combined.

StepDescriptionPurpose
1. Column Packing A glass column is filled with a slurry of silica gel in a non-polar solvent ("wet-packing") or with dry silica gel powder followed by the eluent ("dry-packing"). orgsyn.orgTo create a uniform stationary phase for separation.
2. Sample Loading The crude product is dissolved in a small volume of solvent or adsorbed onto a small amount of silica gel and carefully applied to the top of the column. orgsyn.orgTo introduce the mixture as a concentrated band.
3. Elution A solvent or solvent mixture (eluent) is passed through the column continuously. The polarity of the eluent may be kept constant (isocratic) or gradually increased (gradient). rsc.orgTo move the compounds down the column at different rates.
4. Fraction Collection The eluent exiting the column is collected in a series of tubes. orgsyn.orgTo isolate the separated compounds.
5. Analysis Each fraction is analyzed using Thin Layer Chromatography (TLC) to determine which fractions contain the pure desired compound.To identify the pure product for combination and solvent evaporation.

Recrystallization is often employed as a final purification step after chromatography, or sometimes as an alternative to it, to achieve high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The impure solid is dissolved in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. Any insoluble impurities are filtered off from the hot solution. The solution is then allowed to cool slowly, causing the pure compound to crystallize out while the more soluble impurities remain in the solvent (mother liquor). google.com For compounds similar to this compound, solvent systems such as toluene-heptane mixtures have been found to be effective. google.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chemical Reactivity and Transformational Chemistry of 6 Chloro 2 Ethoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution Pathways Involving the Chloro- and Ethoxy- Substituents

The pyridine (B92270) ring of 6-Chloro-2-ethoxy-3-nitropyridine is rendered electron-deficient by the potent electron-withdrawing nitro group at the 3-position. This electronic deficit is most pronounced at the positions ortho (C2, C4) and para (C6) to the nitro group, thereby activating these sites for nucleophilic aromatic substitution (SNAr). The compound possesses two potential leaving groups at these activated positions: an ethoxy group at C2 (ortho) and a chloro group at C6 (para). The chlorine atom is generally a better leaving group than the ethoxy group, and the para-position often shows high reactivity in SNAr reactions.

Reactions with Hydrazine (B178648) and Related Nucleophiles to Form N-Pyridyl-Hydrazone Derivatives

This compound can react with hydrazine and its derivatives, leading to the formation of hydrazinopyridines, which are precursors to N-pyridyl-hydrazones. In this reaction, hydrazine acts as a potent nucleophile, preferentially displacing the more labile chloro substituent at the C6 position, which is activated by the para-nitro group.

The initial step is the nucleophilic aromatic substitution of the chloride. The resulting intermediate, 2-ethoxy-3-nitro-6-hydrazinopyridine, retains the nitro and ethoxy groups. This hydrazino derivative is a key intermediate that can be further functionalized.

Reaction Pathway to N-Pyridyl-Hydrazones

Step Reactants Product Description
1 This compound + Hydrazine (NH₂NH₂) 2-Ethoxy-3-nitro-6-hydrazinopyridine Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
2 2-Ethoxy-3-nitro-6-hydrazinopyridine + Aldehyde/Ketone (R₂C=O) N-(2-ethoxy-3-nitropyridin-6-yl)hydrazone Condensation reaction to form the C=N double bond of the hydrazone.

Transformations Leading to Novel N-Alkyl-6-ethoxy-3-nitropyridin-2-amine Systems

The chlorine atom at the C6 position of this compound is the primary site for nucleophilic attack by amines due to the strong para-activation by the nitro group and the superior leaving group ability of chloride compared to ethoxide. This reaction pathway leads to the formation of N-substituted 2-ethoxy-3-nitropyridin-6-amine derivatives. For instance, reactions with various primary or secondary amines, such as substituted anilines or morpholine, proceed by displacing the C6 chloride. guidechem.com

While substitution at C6 is generally favored, the formation of a pyridin-2-amine system, as specified by the section title, would imply the displacement of the ethoxy group at the C2 position. In related systems like 2,6-dichloro-3-nitropyridine (B41883), substitution can be directed to the C2 position (ortho to the nitro group) under conditions of kinetic control. stackexchange.com This is attributed to the strong inductive electron-withdrawal by the nitro group, which makes the C2 position highly electron-deficient. stackexchange.com However, for this compound, the displacement of the ethoxy group is less common than the displacement of the chloro group. The synthesis of N-Alkyl-6-ethoxy-3-nitropyridin-2-amine would necessitate specific reaction conditions that favor substitution at the C2 position over the more reactive C6 position, potentially involving specialized catalysts or reaction conditions that favor kinetic over thermodynamic products.

A more typical transformation involves the reaction with an amine (R¹R²NH) to yield an N-Alkyl-2-ethoxy-3-nitropyridin-6 -amine.

General Reaction with Amines

Position of Attack Nucleophile Product Controlling Factors
C6 (para) Primary/Secondary Amine N-Alkyl-2-ethoxy-3-nitropyridin-6-amine Thermodynamic control, better leaving group (Cl⁻)
C2 (ortho) Primary/Secondary Amine N-Alkyl-6-chloro-3-nitropyridin-2-amine Kinetic control, strong inductive effect of NO₂

Comparative Reactivity Studies with Isomeric Ethoxynitropyridines

The reactivity of this compound can be better understood by comparing it with its isomer, 2-Chloro-6-ethoxy-3-nitropyridine. The key difference lies in the position of the substituents relative to the activating nitro group.

In This compound , the chloro group is para to the nitro group, and the ethoxy group is ortho. Both positions are activated, but the para-relationship generally leads to very efficient SNAr.

In the isomer 2-Chloro-6-ethoxy-3-nitropyridine , the chloro group is ortho to the nitro group, and the ethoxy group is para. Here again, both positions are activated.

When reacting with a nucleophile, the site of substitution in these isomers depends on a balance of electronic activation and the intrinsic leaving group ability (Cl⁻ > EtO⁻). In this compound, the strong para-activation of the excellent chloro leaving group makes the C6 position highly susceptible to substitution. In 2-Chloro-6-ethoxy-3-nitropyridine, the chloro group is at the ortho position, which is also strongly activated, making it a likely site of reaction. The outcome can be influenced by the nature of the nucleophile and the reaction conditions, such as the solvent. consensus.app

Comparison of Isomeric Reactivity

Compound Chloro Position Ethoxy Position Activation by NO₂ Group Predicted Major SNAr Product (with R-NH₂)
This compound C6 (para to NO₂) C2 (ortho to NO₂) Strong activation of C6 (para) and C2 (ortho) Substitution at C6 (displacing Cl)
2-Chloro-6-ethoxy-3-nitropyridine C2 (ortho to NO₂) C6 (para to NO₂) Strong activation of C2 (ortho) and C6 (para) Substitution at C2 (displacing Cl)

Reactivity Considerations of the Nitro Group in this compound

The nitro group at the C3 position is the dominant controller of the molecule's reactivity. It primarily exerts its influence in two ways: by activating the pyridine ring for nucleophilic attack and by serving as a functional group that can be chemically transformed.

Firstly, as a powerful electron-withdrawing group, it significantly lowers the electron density of the pyridine ring, which facilitates the addition of nucleophiles—the crucial first step in the SNAr mechanism. This activation is directed specifically to the ortho and para positions, enabling the selective substitution of the chloro and ethoxy groups as discussed previously.

Secondly, the nitro group itself is susceptible to reduction. This transformation is one of the most important reactions of nitropyridines, as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. The reduction of this compound yields 3-amino-6-chloro-2-ethoxypyridine. This reaction is a key step in the synthesis of various complex heterocyclic structures. A wide range of reducing agents can accomplish this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. guidechem.comcommonorganicchemistry.com

Common Reagents for Nitro Group Reduction

Reagent Conditions Selectivity Notes
SnCl₂ / HCl or EtOH Reflux A classic and reliable method, tolerant of many functional groups. guidechem.com
Fe / Acetic Acid Heating Mild conditions, often used when other reducible groups are present. commonorganicchemistry.com
H₂ / Pd/C Catalytic, pressure Highly efficient but can also reduce other groups (e.g., dehalogenation). commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous solution Can be selective for nitro groups in the presence of other functionalities.
Tetrahydroxydiboron [B₂(OH)₄] Room temperature, organocatalyst A modern, metal-free method with high chemoselectivity. guidechem.com

Potential as a Synthetic Intermediate for the Construction of Complex Heterocyclic Systems

The multiple functional groups and defined reactivity of this compound make it an excellent starting material for building more elaborate heterocyclic scaffolds. The sequential and selective manipulation of the chloro, ethoxy, and nitro groups allows for the strategic construction of polycyclic and highly substituted pyridine derivatives.

Pathways to Azolopyridine Derivatives from Nitropyridine Precursors

A significant application of nitropyridine intermediates like this compound is in the synthesis of fused heterocyclic systems, such as azolopyridines (e.g., imidazo[4,5-b]pyridines, triazolo[4,5-b]pyridines). These scaffolds are common in medicinal chemistry. The general synthetic route involves two key steps: the introduction of a second nitrogen-containing substituent and a subsequent cyclization reaction.

The pathway typically begins with the nucleophilic substitution of the C6-chloro atom with a primary amine (R-NH₂), yielding a 2-ethoxy-3-nitro-6-(alkylamino)pyridine. The next crucial step is the reduction of the nitro group at the C3 position to an amino group, as described in section 3.2. This generates a 2-ethoxy-3-amino-6-(alkylamino)pyridine, which is a 1,2-diamine equivalent on the pyridine ring.

This diamino intermediate is now primed for intramolecular cyclization. Depending on the reagent used for the cyclization step, different fused azole rings can be formed. For example, reaction with a carboxylic acid or its derivative can lead to the formation of an imidazo[4,5-b]pyridine ring. This strategy has been successfully applied to 2-chloro-3-nitropyridine (B167233) to prepare polycyclic compounds containing the imidazo[4,5-b]pyridine skeleton. guidechem.com This demonstrates the potential of this compound as a precursor for a diverse range of fused heterocyclic systems.

General Synthetic Route to Azolopyridines

Step Reaction Intermediate/Product Purpose
1 SNAr with R-NH₂ 2-Ethoxy-3-nitro-6-(alkylamino)pyridine Introduce the second nitrogen atom for cyclization.
2 Nitro Group Reduction 2-Ethoxy-3-amino-6-(alkylamino)pyridine Generate the key 1,2-diamine intermediate.
3 Cyclization Fused Azolopyridine Derivative Form the final fused heterocyclic ring system.

Advanced Spectroscopic Characterization Methodologies for 6 Chloro 2 Ethoxy 3 Nitropyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful method for elucidating the precise connectivity and environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the carbon-hydrogen framework can be mapped out in detail.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of 6-Chloro-2-ethoxy-3-nitropyridine is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents: the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating ethoxy (-OCH₂CH₃) group.

The pyridine ring has two aromatic protons. The proton at the C-4 position is expected to be downfield due to the deshielding effects of the adjacent nitro group and the ring nitrogen. The proton at the C-5 position will also be influenced by the adjacent chloro group. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern.

The assignment of these signals can be confirmed through their multiplicity (splitting pattern) and integration values. youtube.com The chemical shifts can be predicted based on established substituent effects on aromatic systems. ucl.ac.uk For instance, in the analogous compound 2-Chloro-6-methoxy-3-nitropyridine, the two aromatic protons appear as doublets, which helps in assigning the protons in the target molecule. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (Pyridine Ring)8.2 - 8.6Doublet (d)~8-91H
H-5 (Pyridine Ring)7.4 - 7.8Doublet (d)~8-91H
-OCH₂CH₃ (Methylene)4.4 - 4.7Quartet (q)~72H
-OCH₂CH₃ (Methyl)1.4 - 1.6Triplet (t)~73H

Carbon (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the electronic nature of the attached substituents. The carbons bearing the electron-withdrawing chloro (C-6) and nitro (C-3) groups, as well as the carbon attached to the ring nitrogen (C-2), are expected to show significant shifts.

The principal method for assigning these signals is by their chemical shift, which is influenced by hybridization and the electronegativity of attached groups. organicchemistrydata.org For example, the carbon atom C-2, bonded to both the electronegative nitrogen and an oxygen atom (of the ethoxy group), will appear significantly downfield. Similarly, C-3 (bonded to the nitro group) and C-6 (bonded to the chloro group) will be deshielded. The ethoxy group carbons will appear in the typical upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments. organicchemistrydata.orgorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous compounds such as 3-ethoxy-pyridine spectrabase.com and 2-chloro-5-nitrophenol (B15424) chemicalbook.com.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3145 - 150
C-4135 - 140
C-5120 - 125
C-6150 - 155
-OCH₂CH₃65 - 70
-OCH₂CH₃14 - 16

Computational Prediction of NMR Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Methods

Computational chemistry offers powerful tools for predicting NMR spectra, which can aid in the assignment of experimental data and provide deeper insight into the electronic structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. gaussian.comimist.ma This method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in the molecule.

The process involves first optimizing the molecular geometry of this compound at a suitable level of theory. Following this, an NMR calculation using the GIAO method is performed. github.io The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ. The accuracy of these predictions is dependent on the chosen functional and basis set, with studies showing that certain combinations can yield results with high accuracy for nitrogen-containing heterocycles. rsc.orgnih.gov These theoretical predictions are invaluable for validating the assignment of complex spectra and for understanding the influence of substituents on the electronic environment of the nuclei.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational modes of a molecule. By absorbing infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds, a molecule produces a unique spectral fingerprint. This technique is particularly useful for identifying the functional groups present in a compound.

Experimental IR Spectra Acquisition and Interpretation of Characteristic Functional Group Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent of these will be the stretching vibrations of the nitro group. The aromatic nitro group gives rise to two strong bands: an asymmetric stretch (ν_as) typically found between 1550-1475 cm⁻¹ and a symmetric stretch (ν_s) between 1360-1290 cm⁻¹. orgchemboulder.comlibretexts.org

Other key absorptions include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Medium to strong bands from the ethoxy group between 3000-2850 cm⁻¹. uc.edu

Aromatic C=C and C=N stretching: Medium to weak bands in the 1600-1400 cm⁻¹ region.

C-O stretching: Strong bands from the ethoxy ether linkage, typically in the 1300-1000 cm⁻¹ range. nih.gov

C-Cl stretching: A strong band typically found in the 800-600 cm⁻¹ region. uc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
Asymmetric N-O StretchAromatic Nitro (-NO₂)1550 - 1475Strong
Symmetric N-O StretchAromatic Nitro (-NO₂)1360 - 1290Strong
C-H StretchAromatic Ring3100 - 3000Medium-Weak
C-H StretchEthoxy (-OCH₂CH₃)3000 - 2850Strong-Medium
C=C / C=N StretchPyridine Ring1600 - 1400Medium-Weak
C-O StretchAryl Ether1300 - 1200Strong
C-Cl StretchChloroalkane800 - 600Strong

Theoretical Simulation of IR Spectra for Vibrational Mode Assignment

While experimental IR spectroscopy is excellent for identifying functional groups, the assignment of specific bands, especially in the complex "fingerprint region" (below 1500 cm⁻¹), can be challenging. libretexts.org Theoretical simulations of vibrational spectra provide a powerful means to overcome this ambiguity. Using quantum chemical methods like DFT, it is possible to calculate the harmonic vibrational frequencies and their corresponding IR intensities for a molecule. chemrxiv.org

The simulation process begins with the optimization of the molecule's geometry. Subsequently, a frequency calculation is performed, which yields a set of vibrational modes and their frequencies. The resulting theoretical spectrum can then be compared with the experimental spectrum. Often, calculated harmonic frequencies are systematically higher than experimental ones, so a scaling factor is typically applied to improve the agreement. mdpi.com This combination of theoretical simulation and experimental data allows for a detailed and confident assignment of nearly all observed vibrational bands, providing a complete picture of the molecule's vibrational characteristics. arxiv.orgnanoacademic.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within molecules such as this compound and its analogues. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of its chromophoric system. For substituted pyridines, the positions and intensities of absorption bands are highly sensitive to the types and positions of substituents on the pyridine ring.

Time-Dependent Density Functional Theory (TD-DFT) for Predicting UV-Vis Transitions

Time-Dependent Density Functional Theory (TD-DFT) has become a robust and widely used computational method for predicting and interpreting the electronic absorption spectra of molecules. nih.govmdpi.com It allows for the calculation of excited state energies from the ground state electron density, providing theoretical predictions of the λmax and the nature of the corresponding electronic transitions (e.g., which molecular orbitals are involved). mdpi.com

The process typically involves first optimizing the ground-state geometry of the molecule using DFT methods, such as with the B3LYP functional and a suitable basis set like 6-311+G(d,p). mdpi.com Following this, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. youtube.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations allows for the simulation of solvent effects and a more accurate comparison with experimental spectra.

Studies on various pyridine derivatives have demonstrated that TD-DFT calculations can yield λmax values that are in good agreement with experimental data, often with an error of only a few nanometers. nih.govresearchgate.net For example, research on styrylpyridine compounds showed that the B3LYP functional with the 6-31G(d) basis set produced reliable λmax values. nih.gov These computational approaches are invaluable for assigning specific absorption bands to particular electronic transitions, such as HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transitions, and for understanding how different substituents electronically perturb the pyridine core to produce the observed spectral properties. mdpi.com

Table 2: Representative TD-DFT Calculation Parameters for Pyridine Analogues

ParameterTypical Value/MethodPurpose
FunctionalB3LYP, CAM-B3LYP, PBE0Approximates the exchange-correlation energy in DFT. nih.gov
Basis Set6-31G(d), 6-311+G(d,p)Describes the atomic orbitals used in the calculation. nih.govmdpi.com
Solvent ModelIEFPCM, CLR-PCMSimulates the effect of a solvent on the electronic structure. nih.gov
Calculation TypeTD-DFT (e.g., TD=Singlet, NStates=30)Calculates the energies of excited states for absorption spectra. youtube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (C7H7ClN2O3), the molecular weight is approximately 202.6 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected to appear at m/z 202.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.77% natural abundance) and ³⁷Cl (24.23% natural abundance). wpmucdn.com This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, smaller peak for the molecule containing ³⁷Cl (the M+2 peak) at two mass units higher (m/z 204). The relative intensity of the M⁺ to M+2 peak is approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom in the molecule. wpmucdn.com

The molecular ions generated in the mass spectrometer are often energetically unstable and undergo fragmentation, breaking down into smaller, more stable charged fragments. libretexts.org The analysis of these fragmentation patterns provides structural information. For this compound, likely fragmentation pathways include:

Loss of the ethoxy group: Cleavage of the ether bond could lead to the loss of an ethoxy radical (•OC2H5, 45 Da) or an ethylene (B1197577) molecule (C2H4, 28 Da) via rearrangement, followed by the loss of a hydroxyl radical (•OH, 17 Da).

Loss of the nitro group: The nitro group can be lost as •NO2 (46 Da) or as NO (30 Da).

Loss of chlorine: The chlorine atom (•Cl, 35 or 37 Da) can be cleaved from the ring.

Ring Fragmentation: The pyridine ring itself can break apart after initial fragmentations.

The stability of the resulting fragment ions often dictates the most prominent peaks (e.g., the base peak) in the spectrum. libretexts.org

Table 3: Predicted Key Ions and Fragments in the Mass Spectrum of this compound

m/z ValueProposed Ion/FragmentCorresponding Loss
202/204[C₇H₇ClN₂O₃]⁺ (Molecular Ion, M⁺)-
172/174[M - NO]⁺Loss of Nitric Oxide (30 Da)
157/159[M - C₂H₅O]⁺Loss of Ethoxy Radical (45 Da)
156/158[M - NO₂]⁺Loss of Nitrogen Dioxide (46 Da)
121[M - NO₂ - Cl]⁺Loss of NO₂ and Cl (81 Da)

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for obtaining an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

While the specific crystal structure for this compound is not available, analysis of closely related analogues provides significant insight into the expected structural features. For example, the crystal structure of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine confirmed the connectivity of the atoms and showed an intramolecular hydrogen bond between an amine proton and an oxygen of the nitro group. mdpi.com This highlights how the nitro group's orientation is influenced by neighboring functional groups.

Similarly, crystallographic data for 6-Chloro-2-cyano-3-nitropyridine reveals a planar pyridine ring system. The substituents are positioned to minimize steric strain while maximizing electronic effects. In the solid state, such molecules are often stabilized by strong intermolecular interactions.

For this compound, a crystal structure determination would be expected to reveal:

A largely planar pyridine ring.

The geometry of the ethoxy and nitro groups relative to the ring. The nitro group is typically coplanar with the aromatic ring to maximize resonance, but steric hindrance from the adjacent ethoxy group could cause some torsional twisting.

Precise C-Cl, C-N, N-O, C-O, and C-C bond lengths and angles, reflecting the electronic influence of the substituents.

Details of the intermolecular packing in the crystal lattice, which could involve π-π stacking of the pyridine rings or other weak interactions.

Table 4: Expected Crystallographic Data Parameters for this compound Based on Analogues

ParameterExpected Observation/ValueSignificance
Crystal SystemLikely Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry operations within the unit cell.
Pyridine Ring PlanarityHigh degree of planarityConfirms the aromatic character of the heterocyclic core.
C-N-O (Nitro Group) Angle~120°Typical geometry for a nitro group.
Torsion Angle (Ring-NO₂)Potentially non-zeroIndicates potential steric hindrance between the nitro and ethoxy groups.
Intermolecular Interactionsπ-π stacking, C-H···O contactsExplains the stability and packing of molecules in the solid state.

Theoretical and Computational Chemistry Studies Applied to 6 Chloro 2 Ethoxy 3 Nitropyridine Systems

Quantum Chemical Approaches to Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Chloro-2-ethoxy-3-nitropyridine, dictated by the interplay of its substituents—chloro, ethoxy, and nitro groups—on the pyridine (B92270) ring.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for predicting the geometry and electronic characteristics of molecules. Methods like B3LYP, a popular DFT functional, and Møller-Plesset perturbation theory (MP2), an ab initio approach, are frequently used with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.govresearchgate.netresearchgate.net

For this compound, geometric optimization using these methods would determine the most stable three-dimensional arrangement of its atoms. Calculations on analogous molecules, such as 2-chloro-5-nitropyridine (B43025), reveal how substituents influence the pyridine ring's geometry. researchgate.net The presence of a bulky and electron-withdrawing nitro group, an electron-donating ethoxy group, and an electronegative chlorine atom creates a complex electronic environment that affects bond lengths and angles.

Theoretical calculations for the related 2-chloro-5-nitropyridine molecule show that the C-NO2 bond length is approximately 1.47 Å, while C-Cl bond lengths are typically around 1.74 Å. materialsciencejournal.org The C-O bond of an ethoxy group would be expected to have a length of about 1.36 Å. The pyridine ring itself will likely exhibit slight deviations from a perfect hexagon due to the electronic push and pull of the different substituents. These computed parameters provide a structural foundation for understanding the molecule's reactivity.

Table 1: Predicted Geometric Parameters for Substituted Pyridines from DFT Calculations
ParameterTypical Calculated Value (Å)Relevant Substituent
C-C (aromatic)1.34 - 1.53Pyridine Ring
C-H (aromatic)1.08 - 1.09Pyridine Ring
C-N (nitro group)~1.483-nitro
C-Cl~1.746-chloro
C-O (ethoxy group)~1.362-ethoxy

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

In this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the ethoxy group, which acts as an electron-donating group. Conversely, the LUMO is likely concentrated around the electron-withdrawing nitro group. researchgate.netresearchgate.net This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the ethoxy/pyridine region to the nitro group region.

Computational studies on similar nitro-aromatic compounds confirm this behavior. For 2-chloro-5-nitropyridine, calculations show that the HOMO-LUMO energy gap is significantly lowered by the presence of the nitro group, indicating increased potential for charge transfer within the molecule. researchgate.netresearchgate.net This ICT character is fundamental to the molecule's potential applications in materials science, such as in nonlinear optics.

Table 2: Representative Frontier Orbital Energies from DFT Studies on a Related Nitropyridine
OrbitalEnergy (eV)Characteristic
HOMO-7.5Localized on pyridine ring and donor groups
LUMO-2.9Localized on the nitro acceptor group
Energy Gap (ΔE)4.6Indicates chemical reactivity and stability

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge distribution and the delocalization of electron density within a molecule. It translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals, which provides a more intuitive chemical picture of bonding and stability.

Mechanistic Investigations of Reaction Pathways

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and predicting the most likely reaction outcomes.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), theoretical calculations can model the approach of a nucleophile, the formation of the intermediate Meisenheimer complex, and the departure of the leaving group (chloride). By calculating the energies of the transition states for substitution at different positions, chemists can predict which pathway is kinetically favored. Studies on related systems show that such computational approaches can successfully model and explain observed experimental outcomes.

Regioselectivity—the preference for reaction at one position over another—is a key challenge in organic synthesis. Computational models can predict regioselectivity by analyzing the electronic and steric properties of the reacting molecules.

In the case of nucleophilic substitution on the this compound ring, a nucleophile could potentially attack the carbon atom at position 2 (bearing the ethoxy group) or position 6 (bearing the chlorine atom). The nitro group at position 3 strongly activates both the ortho (position 2) and para (position 6) positions towards nucleophilic attack by withdrawing electron density. stackexchange.com While chlorine is typically a better leaving group than an ethoxy group, the inductive effect of the nitro group makes the C2 position highly electron-deficient. stackexchange.com Computational analysis of the transition state energies for nucleophilic attack at both C2 and C6 would clarify the kinetic versus thermodynamic control of the reaction, ultimately predicting the major product. stackexchange.com

For cycloaddition reactions, such as a [3+2] cycloaddition, frontier molecular orbital theory and analysis of electrophilicity indices can predict the regiochemical outcome. rsc.orgresearchgate.net Calculations determine which orbital interaction (HOMO of one reactant with LUMO of the other) is stronger, guiding the orientation of the reactants and predicting the structure of the resulting cycloadduct. rsc.orgmdpi.com

Computational Insights into C-Cl Bond Activation and Dechlorination Processes in Related Halogenated Pyridines

While specific computational studies on the C-Cl bond activation and dechlorination of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on related halogenated pyridines and other aromatic systems provides significant insights into the potential mechanisms and governing factors of these reactions. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of these processes at a molecular level.

Research on other chloropyridines has demonstrated that the C-Cl bond cleavage can be facilitated by various means, and computational models have been instrumental in understanding the underlying principles. For instance, a study on the dechlorination of chloropyridines highlighted a controllable process involving pyridine N-oxidation followed by nucleophilic attack. researchgate.net Theoretical calculations confirmed that the N-oxidation of the pyridine ring effectively lowers the energy barrier for the subsequent dechlorination step. researchgate.net This suggests that for a substrate like this compound, which already possesses a strongly electron-withdrawing nitro group, the pyridine ring is activated towards nucleophilic attack, potentially lowering the activation energy for C-Cl bond cleavage.

Furthermore, computational studies on the nucleophilic aromatic substitution (SNAr) reactions of a wide range of electrophiles, including halogenated heterocycles, have led to the development of quantitative reactivity models. These models often utilize computationally derived descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. youtube.com A robust linear relationship has been found between the free energies of activation for SNAr reactions and these descriptors. youtube.com For this compound, the presence of the nitro and ethoxy groups would significantly influence these electronic parameters, and their impact on the C-Cl bond's susceptibility to nucleophilic attack can be quantitatively assessed through such computational models.

The mechanism of C-Cl bond activation is not limited to nucleophilic substitution. Studies on the activation of C-Cl bonds by transition metal complexes have also been computationally investigated. For example, DFT calculations have been used to model the double C-Cl bond activation of dichloromethane (B109758) at a cobalt complex, revealing a stepwise mechanism involving a chlorine abstraction followed by nucleophilic attack. While this involves a metal catalyst, it underscores the utility of computational methods in dissecting complex reaction pathways that could be relevant in different chemical environments.

The table below summarizes key findings from computational studies on the dechlorination of related halogenated compounds.

Compound/System StudiedComputational MethodKey Insights
ChloropyridinesDFTPyridine N-oxidation lowers the energy barrier for nucleophilic dechlorination. researchgate.net
Halogenated HeterocyclesDFTLUMO energy and molecular electrostatic potential are key predictors of SNAr reactivity. youtube.com
Dichloromethane with Cobalt ComplexDFT with PCMDechlorination proceeds via a two-step mechanism involving Cl abstraction and nucleophilic attack.
Polychlorinated BiphenylsDFTChlorine atoms at ortho positions are most prone to nucleophilic substitution. wikipedia.org

These computational investigations into related systems provide a solid framework for predicting and understanding the C-Cl bond activation and dechlorination of this compound. They highlight the importance of the electronic landscape of the pyridine ring, which is significantly modulated by its substituents, in determining the facility of C-Cl bond cleavage.

Incorporating Solvent Effects in Computational Modeling

The chemical behavior of molecules in solution can differ significantly from their properties in the gas phase. Solvents can influence reaction rates, equilibria, and molecular conformations through a variety of interactions, including electrostatic and specific solute-solvent interactions like hydrogen bonding. To account for these crucial environmental factors in theoretical studies, various computational solvation models have been developed. Among the most widely used are the Polarizable Continuum Models (PCM). q-chem.com

PCM is an implicit solvation model that treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. q-chem.com This approach offers a computationally efficient way to approximate the bulk electrostatic effects of the solvent on a solute molecule. The solute is placed within a cavity created in the dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized continuum is calculated self-consistently. nih.gov

The total free energy of solvation in the PCM framework is typically partitioned into several components:

Ges (Electrostatic contribution): This is the primary term and accounts for the electrostatic interactions between the solute and the solvent.

Gdr (Dispersion-repulsion contribution): This term considers the van der Waals interactions between the solute and the solvent molecules.

Gcav (Cavitation energy): This represents the energy required to create the solute cavity within the solvent. q-chem.com

Several variations of the PCM have been developed, including the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), which differ in their formulation of the dielectric screening. q-chem.com The Integral Equation Formalism (IEF-PCM) is another popular and robust variant. q-chem.com These models are available in numerous quantum chemical software packages, allowing for the calculation of energies and gradients at various levels of theory, including Hartree-Fock and Density Functional Theory (DFT). q-chem.com

Utilization of Polarizable Continuum Models (PCM) for Simulating Solution-Phase Properties

The application of Polarizable Continuum Models (PCM) has been pivotal in gaining a deeper understanding of chemical phenomena in solution. By incorporating the influence of the solvent's dielectric constant, PCM allows for the simulation of various solution-phase properties and the elucidation of reaction mechanisms that are sensitive to the solvent environment.

A significant application of PCM is in the study of reaction kinetics and mechanisms. For instance, in the investigation of nucleophilic aromatic substitution (SNAr) reactions, such as the reaction between an azide (B81097) ion and 4-fluoronitrobenzene, DFT calculations combined with PCM have been employed to explore the effects of different solvents on the transition structures and the intermediate Meisenheimer complex. nih.gov Such studies have been successful in rationalizing the significant rate enhancements observed when moving from protic to dipolar aprotic solvents. nih.gov This approach would be directly applicable to studying the reactivity of this compound with various nucleophiles in different solvents, providing insights into the optimal conditions for desired chemical transformations.

PCM is also extensively used to study the influence of solvents on the electronic and photophysical properties of molecules. For example, in a study of a donor-acceptor substituted pyridine derivative, PCM was used in conjunction with DFT to investigate the strong solvatochromic emission observed. The model successfully correlated the experimental findings with the highly polar character of the molecule's excited state, substantiating the occurrence of intramolecular charge transfer. researchgate.net

Furthermore, DFT-PCM studies have been employed to analyze the effect of solvent polarity on Hammett cross-interaction constants in the formation of benzhydryl cations and anions. These calculations demonstrated that as the dielectric constant of the solvent increases, the magnitude of the Hammett reaction constants (ρ+ and ρ-) decreases, while the cross-interaction constant increases. This highlights the ability of PCM to capture subtle electronic effects that are modulated by the solvent environment.

The table below presents a summary of the applications of PCM in studying solution-phase properties of various chemical systems.

System StudiedProperty InvestigatedKey Finding from PCM Application
4-Fluoronitrobenzene + AzideSNAr Reaction MechanismElucidated the role of solvent in stabilizing transition states and intermediates, explaining rate differences in protic vs. aprotic solvents. nih.gov
Donor-Acceptor Pyridine DerivativePhotophysical PropertiesCorrelated solvatochromic emission with the polar nature of the excited state, confirming intramolecular charge transfer. researchgate.net
Benzhydryl Cation/Anion FormationSolvent Effects on Hammett ConstantsShowed a clear correlation between solvent polarity and the magnitude of Hammett constants.

In the context of this compound, the use of PCM would be invaluable for predicting its reactivity in different solvents, understanding its spectroscopic behavior in solution, and modeling its interaction with other solvated species.

Chromatographic Methodologies for the Analysis and Separation of 6 Chloro 2 Ethoxy 3 Nitropyridine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 6-Chloro-2-ethoxy-3-nitropyridine due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.

Optimization of Chromatographic Parameters for Purity Assessment and Quantitative Analysis

The development of a robust HPLC method for purity determination and quantitative analysis of this compound involves the systematic optimization of several key parameters. A common approach is reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase.

Stationary Phase: A C18 (octadecylsilyl) column is frequently the stationary phase of choice for the separation of moderately polar compounds like this compound. The particle size of the packing material (e.g., 3.5 µm or 5 µm) and the column dimensions (e.g., 4.6 mm x 150 mm) are selected to balance separation efficiency with analysis time and solvent consumption.

Mobile Phase: The mobile phase composition is a critical parameter that is adjusted to achieve optimal separation of the target compound from its impurities. A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is typically employed. The ratio of the organic modifier to water is optimized to control the retention time and resolution. Isocratic elution (constant mobile phase composition) is often sufficient for purity analysis, while gradient elution (varying mobile phase composition) may be necessary for separating complex mixtures containing impurities with a wide range of polarities. The pH of the aqueous component of the mobile phase can also be adjusted with buffers (e.g., phosphate (B84403) or acetate) to ensure the reproducibility of the analysis, although for a neutral compound like this compound, this is often less critical unless acidic or basic impurities are present.

Detection: A UV detector is commonly used for the detection of this compound, as the nitro and pyridine (B92270) functionalities confer strong UV absorbance. The detection wavelength is selected at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound. The peak area of the analyte is plotted against its concentration, and the concentration of the unknown sample is determined by interpolation from this curve. The method must be validated according to established guidelines to ensure linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~5-7 minutes

Gas Chromatography (GC) for the Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a boiling point that may allow for direct GC analysis, the technique is particularly useful for the analysis of more volatile starting materials, by-products, or derivatives. The NIST Chemistry WebBook provides GC data for the related compound 2-chloro-6-methoxypyridine, which can serve as a reference. nist.gov

The successful GC analysis of halogenated nitropyridines requires careful optimization of the chromatographic conditions to prevent thermal degradation and ensure good peak shape.

Column Selection: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is often suitable for the separation of chlorinated pyridine derivatives. These columns provide good resolution and thermal stability.

Temperature Programming: A temperature program is typically employed to ensure the efficient elution of analytes with different boiling points. The initial oven temperature is held low enough to trap volatile components at the head of the column, followed by a gradual ramp to a final temperature that allows for the elution of less volatile compounds in a reasonable time.

Injector and Detector: A split/splitless injector is commonly used, with the split ratio adjusted based on the concentration of the analyte. Flame Ionization Detection (FID) is a general-purpose detector that provides good sensitivity for organic compounds. For more selective and sensitive detection, an Electron Capture Detector (ECD) is highly effective for halogenated compounds like this compound. Mass Spectrometry (MS) as a detector (GC-MS) provides not only quantitative data but also structural information, which is invaluable for impurity identification. For instance, studies on the GC-MS analysis of components from pyridine temperature-programmed desorption have demonstrated its utility in identifying decomposition products. nih.gov

Table 2: Representative GC Parameters for the Analysis of Volatile Pyridine Derivatives

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Compound Separation

Thin Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. It allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. TLC is also used for preliminary separation and to determine appropriate solvent systems for column chromatography.

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are the most commonly used stationary phase for the analysis of moderately polar organic compounds. The 'F254' indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (254 nm).

Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is adjusted by changing the ratio of the solvents to achieve a retention factor (Rf) for the target compound in the range of 0.3 to 0.5 for optimal separation.

Visualization: After developing the TLC plate, the separated spots can be visualized by several methods. For UV-active compounds like this compound, irradiation with a UV lamp is the primary method. Staining with reagents such as potassium permanganate (B83412) or iodine vapor can also be used to visualize compounds that are not UV-active.

Table 3: Common TLC Solvent Systems for Substituted Pyridines

Solvent System (v/v)Typical Application
Hexane:Ethyl Acetate (7:3) Separation of moderately polar pyridines.
Dichloromethane (B109758) For less polar derivatives.
Toluene:Acetone (9:1) Alternative system for separation.

Hyphenated Chromatographic-Spectroscopic Techniques for Enhanced Identification and Elucidation

The coupling of chromatographic separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, provides an unparalleled level of analytical detail.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is invaluable for the confirmation of the molecular weight of this compound and for the identification of impurities and degradation products. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the generation of intact molecular ions ([M+H]+ or [M-H]-), providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information that aids in the definitive identification of the compound and its related substances. LC-MS studies on pyridine and quinoline (B57606) derivatives have demonstrated the utility of this technique in structure determination and purity assessment. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a cornerstone for the analysis of volatile compounds. The mass spectrometer provides a "fingerprint" mass spectrum for each separated component, which can be compared against spectral libraries for positive identification. This is particularly useful for identifying isomeric impurities or thermal degradation products that may have similar retention times but different mass spectra. The analysis of halogenated contaminants and methylpyridine derivatives often relies on GC-MS for unambiguous identification. cdc.govscholaris.ca

These hyphenated techniques are essential for comprehensive characterization, providing a high degree of confidence in the identity and purity of this compound, which is critical for its application in subsequent synthetic steps.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 6-Chloro-2-ethoxy-3-nitropyridine, and how should data be validated?

Answer:

  • FTIR and Raman Spectroscopy : Use Fourier-transform infrared (FTIR) and Raman spectroscopy to identify functional groups (e.g., nitro, ethoxy, and chloro groups) and vibrational modes. Compare experimental spectra with computational models (e.g., DFT methods like B3LYP or B3PW91 with 6-311++G** or cc-pVTZ basis sets) to validate assignments .
  • NMR Analysis : Employ 1H^1H- and 13C^{13}C-NMR to confirm molecular structure, focusing on splitting patterns for ethoxy and chloro substituents. Cross-reference with analogous compounds (e.g., 6-Chloro-2-methoxy-3-nitropyridine) for expected chemical shifts .
  • Validation : Combine experimental data with quantum mechanical calculations to resolve ambiguities in peak assignments, particularly for overlapping signals in aromatic regions .

Q. What safety protocols should be followed when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if dust or vapors are generated .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water contact to prevent environmental contamination. Ventilate the area and evacuate personnel until cleanup is complete .
  • Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Label containers with hazard identifiers (e.g., UN 2811 for toxic solids) .

Q. How can researchers synthesize this compound, and what intermediates are critical?

Answer:

  • Synthetic Route : Start with chloropyridine derivatives (e.g., 6-Chloro-2-methoxy-3-nitropyridine) and perform nucleophilic substitution to replace methoxy with ethoxy groups. Optimize reaction conditions (e.g., sodium ethoxide in ethanol under reflux) .
  • Key Intermediates : Monitor intermediates like 6-Chloro-3-nitropyridin-2-ol for purity via HPLC or TLC. Purify using column chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected FTIR peaks) be resolved for this compound?

Answer:

  • Computational Validation : Run DFT simulations (B3LYP/B3PW91) to predict vibrational frequencies and compare with experimental FTIR/Raman data. Discrepancies may arise from solvent effects or conformational isomers, which can be tested via solvent-dependent studies .
  • Multi-Technique Cross-Check : Use X-ray crystallography (if crystals are obtainable) or high-resolution mass spectrometry (HRMS) to confirm molecular geometry and isotopic patterns .

Q. What strategies optimize the reaction yield of this compound during scale-up?

Answer:

  • Catalyst Screening : Test palladium or copper catalysts for nitro-group stability during substitution reactions. For example, CuI/L-proline systems may reduce side reactions in ethoxylation steps .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus ethanol for ethoxy substitution efficiency. Ethanol may favor SN2 mechanisms but require longer reaction times .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify byproducts (e.g., dehalogenated species) for real-time adjustments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The chloro group at position 6 and nitro group at position 3 likely dominate reactivity, but ethoxy at position 2 may sterically hinder substitutions .
  • Transition State Analysis : Use Gaussian or ORCA software to model transition states in substitution reactions (e.g., ethoxy replacement with amines). Compare activation energies for different pathways to predict regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

Answer:

  • Basis Set Selection : Test larger basis sets (e.g., cc-pVTZ vs. 6-311++G**) to improve DFT accuracy. Basis set incompleteness often causes deviations in nitro-group stretching frequencies .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to explore rotameric states of the ethoxy group, which may alter predicted spectra .

Q. What analytical methods resolve purity disputes in synthesized this compound batches?

Answer:

  • 2D NMR (HSQC/HMBC) : Assign coupling correlations to distinguish between desired product and regioisomers (e.g., 4-nitro vs. 3-nitro derivatives) .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values to detect inorganic salts or solvent residues .

Environmental and Stability Considerations

Q. What precautions minimize environmental release during large-scale synthesis?

Answer:

  • Waste Treatment : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal. Use activated carbon filters to capture volatile organics .
  • Process Design : Implement closed-loop systems to recycle solvents (e.g., ethanol) and reduce waste generation .

Q. How does the nitro group influence the hydrolytic stability of this compound?

Answer:

  • Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 1–13) with LC-MS monitoring. Nitro groups typically deactivate the ring toward hydrolysis, but ethoxy may enhance solubility in aqueous media .
  • Computational Insights : Calculate partial charges to predict susceptibility to nucleophilic attack. Nitro groups withdraw electron density, potentially stabilizing the compound under acidic conditions .

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6-Chloro-2-ethoxy-3-nitropyridine
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6-Chloro-2-ethoxy-3-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.